

Spectroscopic Scrutiny: A Comparative Guide to Methyl 5-methyloxazole-2-carboxylate Isomers

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Compound of Interest

Compound Name: Methyl 5-methyloxazole-2-carboxylate

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For researchers, scientists, and professionals in drug development, the precise identification of isomeric structures is a critical step in chemical synthesis and characterization. This guide provides a detailed spectroscopic comparison of three isomers of **methyl 5-methyloxazole-2-carboxylate**:

- **Methyl 5-methyloxazole-2-carboxylate**
- Methyl 4-methyloxazole-2-carboxylate
- Methyl 2-methyloxazole-5-carboxylate

This objective comparison, supported by predicted and theoretical spectroscopic data, aims to provide a clear framework for distinguishing between these closely related molecules.

Comparative Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for the three isomers. This data provides a basis for their differentiation using standard analytical techniques.

Table 1: Comparative ^1H NMR Data (Predicted)

Compound	δ (ppm) of Oxazole Proton	δ (ppm) of Methyl Protons (on ring)	δ (ppm) of Methyl Protons (ester)
Methyl 5-methyloxazole-2-carboxylate	~7.0-7.2 (s, 1H)	~2.4-2.6 (s, 3H)	~3.9-4.1 (s, 3H)
Methyl 4-methyloxazole-2-carboxylate	~8.0-8.2 (s, 1H)	~2.2-2.4 (s, 3H)	~3.9-4.1 (s, 3H)
Methyl 2-methyloxazole-5-carboxylate	~7.5-7.7 (s, 1H)	~2.5-2.7 (s, 3H)	~3.8-4.0 (s, 3H)

Table 2: Comparative ^{13}C NMR Data (Predicted)

Compound	δ (ppm) of C=O	δ (ppm) of Oxazole C2	δ (ppm) of Oxazole C4	δ (ppm) of Oxazole C5	δ (ppm) of Methyl (on ring)	δ (ppm) of Methyl (ester)
Methyl 5-methyloxazole-2-carboxylate	~160-162	~158-160	~125-127	~150-152	~10-12	~52-54
Methyl 4-methyloxazole-2-carboxylate	~160-162	~159-161	~138-140	~142-144	~9-11	~52-54
Methyl 2-methyloxazole-5-carboxylate	~162-164	~163-165	~122-124	~155-157	~13-15	~51-53

Table 3: Comparative Infrared (IR) and Mass Spectrometry (MS) Data (Theoretical)

Compound	Key IR Absorptions (cm ⁻¹)	Expected Molecular Ion (m/z)
Methyl 5-methyloxazole-2-carboxylate	~1730-1750 (C=O, ester), ~1600-1650 (C=N), ~1100-1200 (C-O)	141.04
Methyl 4-methyloxazole-2-carboxylate	~1730-1750 (C=O, ester), ~1600-1650 (C=N), ~1100-1200 (C-O)	141.04
Methyl 2-methyloxazole-5-carboxylate	~1720-1740 (C=O, ester), ~1600-1650 (C=N), ~1100-1200 (C-O)	141.04

Experimental Protocols

While specific experimental data for these exact isomers is not readily available in public databases, the following are standard protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- **¹H NMR Acquisition:** Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

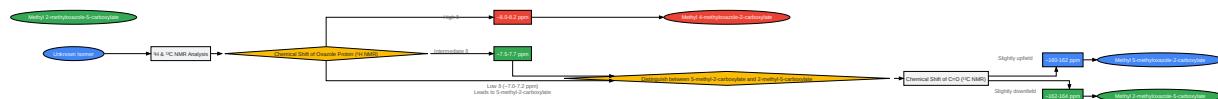
- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Spectrum Acquisition: Record the infrared spectrum over a range of approximately 4000 to 400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI). For EI, the sample is typically introduced through a direct insertion probe or a gas chromatograph (GC-MS). For ESI, the sample is dissolved in a suitable solvent and infused directly or introduced via liquid chromatography (LC-MS).
- Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Isomer Differentiation Workflow

The following diagram illustrates a logical workflow for distinguishing between the three isomers based on their predicted spectroscopic features.



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Caption: Workflow for Isomer Differentiation

This guide provides a foundational framework for the spectroscopic comparison of **methyl 5-methyloxazole-2-carboxylate** isomers. While the presented data is theoretical, it highlights the key differences that can be exploited for unambiguous identification. It is strongly recommended that experimental data be acquired and compared against these predictions for definitive structural elucidation.

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